molecular formula C14H19BrN2O2S B1431024 methyl 2-(6-butyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide CAS No. 1351596-78-5

methyl 2-(6-butyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide

Cat. No.: B1431024
CAS No.: 1351596-78-5
M. Wt: 359.28 g/mol
InChI Key: ZWKBBGCKPXCJMW-UHFFFAOYSA-N
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Description

Methyl 2-(6-butyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide is a chemical compound that possesses a unique structure, blending a benzo[d]thiazole core with a butyl chain, an imine group, and a methyl ester function

Preparation Methods

The synthesis of methyl 2-(6-butyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide typically involves multi-step organic reactions. A generalized synthetic route is as follows:

  • Formation of the benzo[d]thiazole core: : Starting from 2-aminothiophenol, which reacts with carboxylic acids or their derivatives under dehydrative conditions to form the benzo[d]thiazole ring.

  • Incorporation of the butyl chain:

  • Formation of the imine: : This is usually accomplished by condensation of the benzo[d]thiazole derivative with a suitable aldehyde or ketone.

  • Methyl ester formation: : Esterification reactions using methanol and an acid catalyst.

  • Hydrobromide salt formation: : The final product is obtained by treating the methyl ester intermediate with hydrobromic acid.

For industrial production, large-scale procedures might optimize these steps to enhance yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Methyl 2-(6-butyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide can undergo various chemical reactions:

  • Oxidation: : This compound can be oxidized by agents such as potassium permanganate, leading to the formation of carboxylic acids or other oxidized derivatives.

  • Reduction: : Reduction of the imine group can be performed using hydrogen gas in the presence of a metal catalyst, yielding the corresponding amine.

  • Substitution: : Halogenations and other nucleophilic substitution reactions can occur at the benzo[d]thiazole ring and ester functions.

  • Hydrolysis: : The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

This compound finds applications in various scientific fields:

  • Chemistry: : Used as a building block in organic synthesis, enabling the creation of more complex molecules.

  • Biology: : Potential application in the study of biological pathways and interactions, particularly involving nitrogen-containing heterocycles.

  • Medicine: : Investigated for its potential pharmacological properties, including antimicrobial, antifungal, and anticancer activities.

  • Industry: : May serve as an intermediate in the manufacture of fine chemicals, dyes, and pigments.

Mechanism of Action

The mechanism of action for methyl 2-(6-butyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide is often dictated by its interaction with biological molecules. Its imine group can form covalent bonds with nucleophilic sites in proteins or nucleic acids, influencing various biochemical pathways. The benzo[d]thiazole core can intercalate with DNA, disrupting replication and transcription processes. The butyl chain offers hydrophobic interactions, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Compared to other benzo[d]thiazole derivatives, methyl 2-(6-butyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide stands out due to its unique combination of functional groups, offering versatile reactivity and interaction profiles. Similar compounds include:

  • 2-aminobenzothiazole: : A simpler precursor lacking the ester and butyl functionalities.

  • Methyl 2-(2-benzyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate: : A structurally similar compound with a benzyl instead of a butyl chain.

  • Benzo[d]thiazole-6-carboxylic acid: : Featuring a carboxylic acid instead of an ester group.

Each compound in this family exhibits unique properties that can be tailored for specific applications, making them valuable in diverse research fields.

Properties

IUPAC Name

methyl 2-(6-butyl-2-imino-1,3-benzothiazol-3-yl)acetate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S.BrH/c1-3-4-5-10-6-7-11-12(8-10)19-14(15)16(11)9-13(17)18-2;/h6-8,15H,3-5,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWKBBGCKPXCJMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC2=C(C=C1)N(C(=N)S2)CC(=O)OC.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 2-(6-butyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide
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methyl 2-(6-butyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide
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methyl 2-(6-butyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide
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methyl 2-(6-butyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide
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methyl 2-(6-butyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide
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methyl 2-(6-butyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide

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